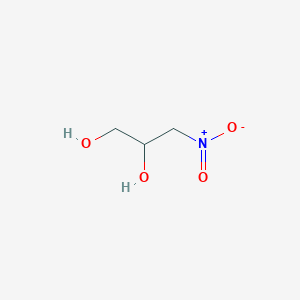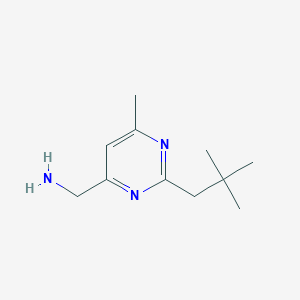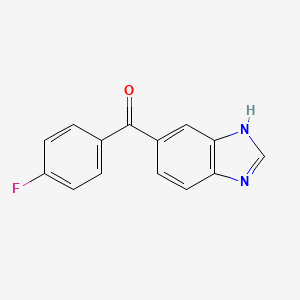
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C14H9FN2O and a molecular weight of 240.23 g/mol . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug . The compound features a benzimidazole ring substituted with a fluorophenyl group, making it a valuable intermediate in pharmaceutical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone typically involves the condensation of 4-fluorobenzoyl chloride with 1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the carbonyl carbon of the benzoyl chloride. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various benzimidazole derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiparasitic and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceutical agents, particularly in the treatment of parasitic infections.
Mecanismo De Acción
The mechanism of action of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is primarily related to its role as an intermediate in the synthesis of flubendazole. Flubendazole exerts its antiparasitic effects by binding to tubulin, inhibiting microtubule formation, and disrupting cellular processes in parasites. The molecular targets and pathways involved include the inhibition of glucose uptake and energy production in parasitic cells, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Flubendazole: An antiparasitic drug with a similar benzimidazole structure.
Albendazole: Another benzimidazole derivative used as an antiparasitic agent.
Mebendazole: A benzimidazole compound with broad-spectrum antiparasitic activity.
Uniqueness
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity in flubendazole synthesis highlights its importance in pharmaceutical research and development. The presence of the fluorophenyl group enhances its reactivity and potential for further chemical modifications.
Propiedades
Fórmula molecular |
C14H9FN2O |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
3H-benzimidazol-5-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)14(18)10-3-6-12-13(7-10)17-8-16-12/h1-8H,(H,16,17) |
Clave InChI |
JWCPXLUHKJAEHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=CN3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


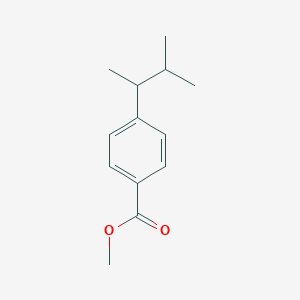
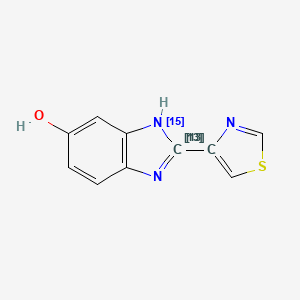
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
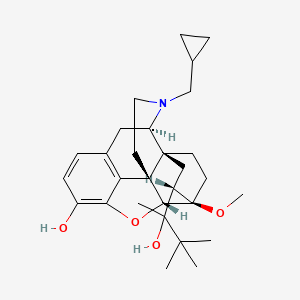
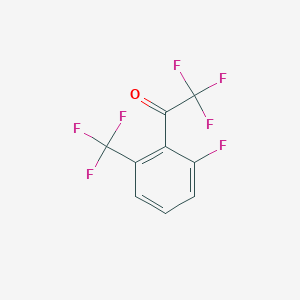
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
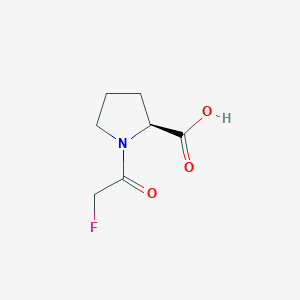
![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
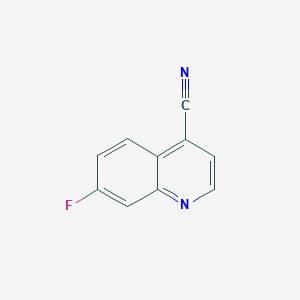
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
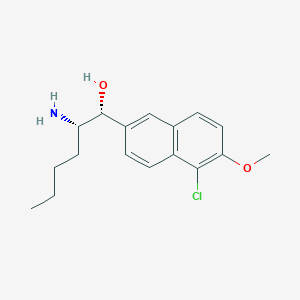
![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
